2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid
Description
2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid is a fluorinated organic compound featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a propanoic acid chain at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C8H7F3O2S |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid |
InChI |
InChI=1S/C8H7F3O2S/c1-4(7(12)13)5-2-3-14-6(5)8(9,10)11/h2-4H,1H3,(H,12,13) |
InChI Key |
LNJSZBWGRROXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(SC=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid typically involves the introduction of the trifluoromethyl group onto the thiophene ring, followed by the addition of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group onto the thiophene ring. The resulting intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Thiophene derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The propanoic acid moiety can form hydrogen bonds with target molecules, further influencing the compound’s activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | pKa (approx.) | Applications |
|---|---|---|---|---|---|
| 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid | C₈H₇F₃O₂S | 224.20 | -CF₃ on thiophene | ~3.8 | Pharmaceutical intermediates |
| 2-(Thiophen-2-yl)propanoic acid | C₇H₈O₂S | 156.20 | None | ~4.5 | Peptide synthesis |
| 3-(2-Trifluoromethylphenyl)propionic acid | C₁₀H₉F₃O₂ | 218.17 | -CF₃ on phenyl | ~3.5 | Polymer chemistry |
| Fluazifop | C₁₅H₁₂F₃NO₄ | 327.26 | -CF₃ on pyridine | ~3.2 | Herbicide |
Research Findings and Trends
- Electron-Withdrawing Effects: The -CF₃ group in this compound lowers the pKa of the carboxylic acid (~3.8) compared to non-fluorinated analogs (~4.5), enhancing bioavailability .
- Biological Activity : Thiophene-based derivatives show superior target engagement in enzyme inhibition assays over phenyl analogs, likely due to sulfur’s polarizability .
- Agrochemical Efficacy : Herbicides like fluazifop demonstrate that -CF₃ placement on heterocycles (e.g., pyridine) optimizes herbicidal potency and environmental stability .
Biological Activity
2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including the trifluoromethyl group and thiophene ring. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential applications in various fields.
- Molecular Formula : C9H9F3O2S
- Molecular Weight : 224.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, which can include enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Molecular Targets and Pathways
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammation and metabolic processes.
- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) suggesting significant potency.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays using cancer cell lines (e.g., MCF-7, HCT116) revealed dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT116 | 15.0 |
Case Studies
- In Vitro Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various concentrations of this compound against pathogenic bacteria and fungi. Results indicated that the compound effectively inhibited growth at lower concentrations compared to standard antibiotics.
- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory mechanisms of the compound in RAW264.7 macrophages. The results showed that the compound significantly downregulated the expression of COX-2 and iNOS, highlighting its potential as a therapeutic agent for inflammatory diseases.
- Antitumor Activity Assessment : A recent study assessed the cytotoxic effects of the compound on various cancer cell lines, demonstrating that it induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
